molecular formula C9H15N3NaO12P3 B13906731 Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

Cat. No.: B13906731
M. Wt: 473.14 g/mol
InChI Key: LOOMQRBEBYCFPP-UHFFFAOYSA-M
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Description

Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate (CAS: 102783-51-7) is a nucleotide analog with a pyrimidine-derived base (4-amino-2-oxopyrimidine) and a triphosphate moiety. Its molecular formula is C₉H₁₆N₃Na₂O₁₃P₃, with a molecular weight of 513.14 g/mol . The compound is stored at < -15°C to ensure stability and is typically analyzed via HPLC or GC. Its structure includes a ribose-like oxolane (tetrahydrofuran) ring and a phosphorylated side chain, making it relevant for studies in antiviral therapeutics, enzymatic inhibition, or nucleic acid biochemistry .

Properties

Molecular Formula

C9H15N3NaO12P3

Molecular Weight

473.14 g/mol

IUPAC Name

sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

InChI

InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1

InChI Key

LOOMQRBEBYCFPP-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Nucleoside Core

  • Starting Materials: The nucleoside core is synthesized by glycosylation of the pyrimidine base with a protected sugar derivative, typically a tetrahydrofuran (oxolane) ring with suitable protecting groups on hydroxyls.
  • Key Reaction: Nucleophilic substitution or enzymatic coupling of the 4-amino-2-oxopyrimidine base at the anomeric carbon of the sugar ring to form the nucleoside.
  • Example: Literature reports synthesis of related pyrimidine nucleosides such as 1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione via glycosylation in ethanol with formic acid as catalyst at ambient temperature for 2 hours.

Phosphorylation to Form the Diphosphate Group

  • Phosphorylation Agents: The introduction of the diphosphate moiety with hydroxy and phosphonooxy groups is typically achieved using phosphorylating reagents such as phosphorus oxychloride derivatives, phosphoramidites, or cyclic triphosphates under controlled conditions.
  • Reaction Conditions: These reactions are performed under anhydrous conditions, often in polar aprotic solvents, with bases to neutralize generated acids, and sometimes using catalysts to promote selective phosphorylation.
  • Outcome: Formation of the nucleoside diphosphate with the hydroxy(phosphonooxy)phosphoryl functionality attached to the sugar moiety at the 5′-position.

Conversion to Sodium Salt

  • Neutralization: The acidic diphosphate groups are neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, improving solubility and stability for biochemical applications.
  • Purification: The product is purified by crystallization, ion-exchange chromatography, or preparative HPLC to obtain high-purity sodium salt of the nucleotide analog.

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Notes
1 Nucleoside core synthesis Pyrimidine base + protected sugar, formic acid in ethanol, ambient temp, 2 h Glycosylation step forming nucleoside
2 Phosphorylation Phosphorylating agents (e.g., POCl3 derivatives), anhydrous solvents, base catalyst Introduction of diphosphate group
3 Sodium salt formation Neutralization with NaOH or Na2CO3 Conversion to sodium salt for stability
4 Purification Crystallization, ion-exchange chromatography, preparative HPLC Ensures product purity

Research Findings and Considerations

  • The synthetic route requires careful control of stereochemistry at the sugar moiety to maintain biological activity, as the (2S,5R) configuration is critical for recognition by enzymes.
  • Phosphorylation steps are sensitive to moisture and require inert atmosphere techniques to prevent hydrolysis of reactive intermediates.
  • The final sodium salt form enhances aqueous solubility, which is essential for biochemical assays and pharmaceutical formulations.
  • Patents and chemical databases indicate that similar nucleoside diphosphates have been synthesized using iterative phosphorylation and protective group strategies to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product is 2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT itself. By-products may include partially phosphorylated intermediates and unreacted starting materials .

Scientific Research Applications

2’,3’-DIDEOXYCYTIDINE 5’-TRIPHOSPHATE SODIUM SALT is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting DNA polymerases, particularly DNA polymerase I and reverse transcriptase. It acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This inhibition is crucial in its antiviral activity, as it disrupts the replication of viral DNA .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance
Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate 102783-51-7 C₉H₁₆N₃Na₂O₁₃P₃ 513.14 4-amino-2-oxopyrimidine, triphosphate, sodium counterion Nucleotide analog for antiviral/cancer research; high solubility due to sodium salt form
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate 76528-22-8 C₁₀H₁₆N₃O₉P 353.06 5-methoxy group on pyrimidine Modified nucleoside for studying base-pairing specificity or enzyme interactions
[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate 37934-22-8 C₁₀H₁₇N₂O₁₄P₃ 482.17 5-methyl-2,4-dioxopyrimidine, triphosphate Potential precursor for modified nucleotides; higher hydrophobicity due to methyl group
[(2R,3S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl phosphonate sodium salt N/A C₁₇H₂₂FN₈O₆PS ~532.4 (calc.) 5-fluoro substitution, oxathiolane ring Antiviral applications (e.g., analogs of emtricitabine); enhanced metabolic stability
Adenine-containing hybrid phosphate () 15648-73-4 C₁₉H₂₆N₁₀O₁₅P₂ 652.4 Adenine base, cytidine-phosphate linkage RNA/DNA hybrid studies; targets reverse transcriptase or polymerase enzymes

Substituent Effects on Functionality

  • The 5-methyl-2,4-dioxo substitution in introduces steric hindrance and electron-withdrawing effects, which may affect enzymatic recognition (e.g., thymidine kinase) . The 5-fluoro group in enhances metabolic stability and mimics deoxycytidine in antiviral prodrugs (e.g., emtricitabine derivatives) .
  • Phosphate Chain Variations: The sodium salt in improves aqueous solubility, critical for in vitro assays, whereas non-ionic triphosphates (e.g., ) may require liposomal delivery . The hybrid phosphate-adenine structure in enables cross-linking studies in RNA-DNA hybrids, relevant for replication or repair mechanisms .
  • Sugar Ring Modifications :

    • The oxathiolane ring in mimics the ribose/deoxyribose structure in nucleosides, with sulfur improving resistance to enzymatic degradation .

Hydrogen Bonding and Molecular Recognition

The 4-amino-2-oxopyrimidine group in the parent compound forms hydrogen bonds akin to cytosine or uracil derivatives, enabling Watson-Crick pairing with guanine or adenine . In contrast:

  • The 5-fluoro group in introduces electronegativity, strengthening interactions with target enzymes (e.g., HIV reverse transcriptase) .

Biological Activity

Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate is a phosphorothioate compound that has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure involving a pyrimidine derivative and a phosphonate moiety. Its chemical formula is C10H15N3NaO7PC_{10}H_{15}N_3NaO_7P, and it possesses a molecular weight of approximately 366.2 g/mol. The compound's structure is crucial for its biological activity, particularly its ability to interact with nucleic acids.

The biological activity of this compound is primarily attributed to its ability to inhibit viral replication and modulate immune responses. It acts as a nucleotide analog, which can interfere with the synthesis of viral nucleic acids. The following mechanisms have been identified:

  • Inhibition of Viral Polymerases : The compound mimics natural nucleotides, thereby inhibiting viral polymerases essential for viral replication.
  • Immune Modulation : It enhances the immune response by stimulating the production of cytokines and other immune mediators.
  • Apoptosis Induction : It can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Type Effect Observed Concentration (µM) Reference
Study 1Human HepatocytesInhibition of viral replication10
Study 2Cancer Cell LineInduction of apoptosis5
Study 3Immune CellsEnhanced cytokine production20

Case Studies

Several case studies have highlighted the efficacy of this compound in both antiviral and anticancer applications:

  • Antiviral Activity : In a study examining the effects on Hepatitis B virus (HBV), it was found that treatment with this compound significantly reduced viral load in infected human hepatocytes, suggesting a potent antiviral effect at concentrations as low as 10 µM.
  • Cancer Treatment : Research involving various cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways. In particular, at a concentration of 5 µM, significant cell death was observed in breast cancer cells.
  • Immune Response Modulation : A study on immune cells showed that treatment with the compound at 20 µM resulted in increased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use as an immunomodulator.

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